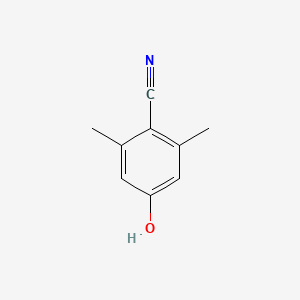

4-Hydroxy-2,6-dimethylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2,6-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEJTKHRBQWACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343512 | |

| Record name | 4-Hydroxy-2,6-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58537-99-8 | |

| Record name | 4-Hydroxy-2,6-dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58537-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2,6-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-2,6-dimethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-2,6-dimethylbenzonitrile

CAS Number: 58537-99-8

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-2,6-dimethylbenzonitrile, a key aromatic intermediate in the synthesis of complex organic molecules. With its CAS Number 58537-99-8, this compound has garnered interest within the scientific community for its utility as a versatile building block, particularly in the realm of medicinal chemistry. This document details the compound's physicochemical properties, provides validated synthetic methodologies with mechanistic insights, explores its reactivity, and discusses its applications in drug discovery, including its role in the development of novel kinase inhibitors. Safety protocols and spectroscopic data for characterization are also presented to provide a holistic resource for researchers, scientists, and drug development professionals.

Introduction and Significance

This compound, also known as 4-cyano-3,5-dimethylphenol, is a substituted aromatic nitrile. Its molecular architecture, featuring a phenolic hydroxyl group, a nitrile moiety, and two sterically hindering methyl groups ortho to the nitrile, bestows upon it a unique reactivity profile. The electron-withdrawing nature of the nitrile group acidifies the phenolic proton, while the hydroxyl group, in turn, influences the reactivity of the aromatic ring. This interplay of functional groups makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and other complex molecular scaffolds. Its utility as an intermediate is exemplified by its incorporation into novel small molecule inhibitors targeting enzymes such as choline kinase, a pathway implicated in oncogenesis[1]. This guide aims to provide a detailed exposition of the critical technical aspects of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry. These properties govern its solubility, reactivity, and handling requirements.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 58537-99-8 | [2][3] |

| Molecular Formula | C₉H₉NO | [2] |

| Molecular Weight | 147.17 g/mol | [2] |

| Appearance | White crystal | [3] |

| Melting Point | 176 °C | [4] |

| Boiling Point (Predicted) | 313.7 ± 30.0 °C | [4] |

| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [4] |

| InChIKey | KZEJTKHRBQWACL-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound.

-

Mass Spectrometry (GC-MS): The gas chromatography-mass spectrum provides key information for its identification. The molecular ion peak ([M]⁺) is observed at m/z 147. Other significant fragments are typically observed at m/z 132 and 118, corresponding to the loss of a methyl group and subsequent fragments[2].

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. A broad peak in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl group. A sharp, strong absorption band around 2230 cm⁻¹ is indicative of the C≡N stretching of the nitrile group. The aromatic C-H and C=C stretching vibrations are observed in the regions of 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹, respectively.

-

-

¹H NMR (Predicted): The two aromatic protons would appear as a singlet due to symmetry. The six protons of the two methyl groups would also resonate as a singlet. The phenolic proton would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR (Predicted): The spectrum would show distinct signals for the aromatic carbons, the methyl carbons, the carbon of the nitrile group, and the carbon bearing the hydroxyl group. The chemical shifts would be influenced by the electronic effects of the substituents.

-

Synthesis and Mechanistic Considerations

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 2,6-dimethylphenol. This synthetic route offers a high degree of regioselectivity and good overall yields.

Step 1: Formylation of 2,6-Dimethylphenol (Duff Reaction)

The introduction of a formyl group at the para-position of 2,6-dimethylphenol is a critical first step. The Duff reaction, which utilizes hexamethylenetetramine in trifluoroacetic acid (TFA), is a highly effective method for this transformation[7][8].

Experimental Protocol:

-

To a round-bottom flask, add 2,6-dimethylphenol (1.0 eq.), hexamethylenetetramine (1.0 eq.), and trifluoroacetic acid.

-

Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12 hours.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

The residue is then quenched with ice water and the pH is adjusted to basic with sodium carbonate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3,5-dimethyl-4-hydroxybenzaldehyde.

-

The crude product can be purified by recrystallization from a chloroform/pentane mixture to afford a yellow solid with a high yield (typically around 95%)[7][8].

Causality of Experimental Choices:

-

Hexamethylenetetramine and TFA: This combination serves as the formylating agent. The acidic medium of TFA protonates hexamethylenetetramine, leading to its decomposition and the in-situ formation of an electrophilic iminium ion species, which is the active formylating agent.

-

Para-selectivity: The hydroxyl group of 2,6-dimethylphenol is an ortho-, para-directing group. The steric hindrance from the two ortho-methyl groups effectively blocks the ortho positions, leading to highly selective formylation at the para-position.

Step 2: Conversion of Aldehyde to Nitrile

The transformation of the aldehyde functional group of 3,5-dimethyl-4-hydroxybenzaldehyde into a nitrile is efficiently achieved through a one-pot reaction with hydroxylamine hydrochloride in a suitable solvent, such as N,N-dimethylformamide (DMF)[3][8][9]. This reaction proceeds via an oxime intermediate which subsequently undergoes dehydration.

Experimental Protocol:

-

In a reaction vessel, combine 3,5-dimethyl-4-hydroxybenzaldehyde (1.0 eq.) and hydroxylamine hydrochloride (1.1 eq.) in DMF.

-

Heat the reaction mixture to 130 °C and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and dilute it with ethyl acetate.

-

Filter the mixture through a pad of diatomaceous earth, washing the filter cake with additional ethyl acetate.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The resulting crude product is then purified by silica gel column chromatography to yield pure this compound[3].

Causality of Experimental Choices:

-

Hydroxylamine Hydrochloride: This reagent reacts with the aldehyde to form an oxime intermediate.

-

DMF as Solvent and Dehydrating Agent: DMF serves as a high-boiling polar aprotic solvent, facilitating the reaction. At elevated temperatures, it also promotes the dehydration of the oxime intermediate to the corresponding nitrile. Studies have shown that DMF provides optimal yields for this transformation compared to other solvents[9].

Reactivity and Key Transformations

The chemical reactivity of this compound is dictated by its three key functional components: the phenolic hydroxyl group, the nitrile group, and the aromatic ring.

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-arylation to form ether derivatives, and esterification with acyl chlorides or anhydrides to yield corresponding esters. These transformations are valuable for modifying the compound's solubility and electronic properties.

-

Reactions of the Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (4-hydroxy-2,6-dimethylbenzoic acid). Alternatively, it can be reduced to a primary amine (4-(aminomethyl)-3,5-dimethylphenol) using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

-

Reactions of the Aromatic Ring: The aromatic ring is activated by the hydroxyl group and deactivated by the nitrile group. The positions ortho to the hydroxyl group (and meta to the nitrile) are susceptible to electrophilic aromatic substitution, such as nitration or halogenation, although the steric hindrance from the adjacent methyl groups can influence the reaction's feasibility and regioselectivity.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable building block in medicinal chemistry for the synthesis of biologically active molecules. Its utility as a synthetic intermediate has been demonstrated in the development of novel therapeutics.

A notable application is its use as a key intermediate in the synthesis of novel small molecule inhibitors of choline kinase (ChoK)[1]. ChoK is an enzyme that catalyzes the phosphorylation of choline to phosphocholine, a crucial step in the synthesis of phosphatidylcholine, a major component of cell membranes. Elevated ChoK activity has been linked to various cancers, making it an attractive target for anticancer drug development.

The synthesis of these inhibitors often involves the derivatization of the phenolic hydroxyl group of this compound to introduce pharmacophoric features that enhance binding to the active site of the enzyme. The nitrile group can also be transformed into other functional groups to further modulate the compound's biological activity and pharmacokinetic properties.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area immediately with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its well-defined synthesis from readily available starting materials, coupled with the versatile reactivity of its functional groups, makes it an attractive building block for the construction of complex molecular architectures. As research into novel therapeutic agents continues, the strategic application of intermediates like this compound will undoubtedly play a crucial role in the development of next-generation pharmaceuticals.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

- Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent. Retrieved January 11, 2026, from a source providing this specific chapter or article.

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzaldehyde. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2025). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. Retrieved January 11, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2025). A facile synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde via copper-mediated selective oxidation of 2,4,6-trimethylphenol. Retrieved January 11, 2026, from [Link]

- Journal of Medicinal Chemistry. (2016). Novel Small Molecule Inhibitors of Choline Kinase Identified by Fragment-Based Drug Discovery. (Referenced in J&K Scientific product page)

- Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.

-

PubChem. (n.d.). 3,5-Dimethyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Retrieved January 11, 2026, from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound | C9H9NO | CID 590183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound CAS#: 58537-99-8 [amp.chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Hydroxy-2,6-dimethylbenzonitrile

This document provides a comprehensive technical overview of 4-Hydroxy-2,6-dimethylbenzonitrile (CAS No. 58537-99-8), a substituted aromatic nitrile of increasing interest in synthetic and medicinal chemistry. This guide delves into the compound's core chemical and physical properties, spectroscopic signature, synthesis, reactivity, and applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Physicochemical Properties and Identity

This compound, also known by its synonym 4-Cyano-3,5-dimethylphenol, is a bifunctional organic molecule.[1][2] The strategic placement of a hydroxyl group and two methyl groups on the benzonitrile framework imparts a unique combination of steric and electronic properties, making it a valuable intermediate. Its core identifiers and physical properties are summarized below, providing a foundational dataset for its use in experimental design.

| Property | Value | Source(s) |

| CAS Number | 58537-99-8 | [1][2][3] |

| Molecular Formula | C₉H₉NO | [1][3] |

| Molecular Weight | 147.17 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Appearance | Off-white to beige crystalline powder | [2] |

| Melting Point | 176 °C | [2] |

| Boiling Point | 313.7 ± 30.0 °C (Predicted) | [2] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 8.08 ± 0.23 (Predicted) | [2] |

Solubility Profile : This compound exhibits solubility in polar organic solvents such as ethanol, dichloromethane, dimethyl sulfoxide (DMSO), and ether.[4][5] Its solubility in water is limited, a characteristic attributable to the hydrophobic nature of the dimethylated benzene ring, though the hydroxyl group can participate in some hydrogen bonding.[4] The choice of solvent is critical during reaction setup and purification; for instance, its solubility in DMSO is advantageous for reaction media, while its limited aqueous solubility can be exploited for precipitation during workup.

Spectroscopic and Analytical Profile

A thorough understanding of a compound's spectroscopic signature is paramount for reaction monitoring and quality control. The following sections detail the expected and reported spectral characteristics of this compound.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides definitive evidence for the compound's molecular weight. The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak.

-

Molecular Ion (M⁺) : m/z = 147[1]

-

Key Fragmentation Peaks : m/z = 132 (loss of CH₃), 118 (loss of HCN from the m/z 145 fragment)[1]

The presence of the molecular ion at m/z 147 confirms the elemental composition of C₉H₉NO. The fragmentation pattern is consistent with the stable aromatic core.

Infrared (IR) Spectroscopy

The IR spectrum provides clear indicators of the key functional groups. While a specific experimental spectrum is not widely published, the expected absorption bands are highly predictable:

-

O-H Stretch : A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

C-H Stretch (Aromatic) : Sharp peaks typically appearing just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic) : Sharp peaks typically appearing just below 3000 cm⁻¹ from the methyl groups.

-

C≡N Stretch (Nitrile) : A strong, sharp absorption band in the range of 2220-2260 cm⁻¹. This is a highly diagnostic peak.

-

C=C Stretch (Aromatic) : Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation in solution. Due to the molecule's symmetry, the predicted ¹H and ¹³C NMR spectra are remarkably simple and diagnostic.

Predicted ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆):

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0-10.0 ppm | Singlet (broad) | 1H | Ar-OH | The phenolic proton is acidic and its chemical shift is solvent-dependent. It typically appears as a broad singlet. |

| ~6.5-7.0 ppm | Singlet | 2H | Ar-H | Due to the molecule's C₂ᵥ symmetry, the two aromatic protons are chemically equivalent and appear as a single peak. |

| ~2.2-2.4 ppm | Singlet | 6H | Ar-CH₃ | The six protons of the two equivalent methyl groups give rise to a single, sharp peak. |

Predicted ¹³C NMR Spectrum (in CDCl₃ or DMSO-d₆):

| Chemical Shift (δ) | Assignment | Rationale |

| ~155-160 ppm | C -OH | The aromatic carbon attached to the hydroxyl group is significantly deshielded. |

| ~130-135 ppm | C -CH₃ | The two carbons bearing the methyl groups are equivalent. |

| ~118-122 ppm | C ≡N | The nitrile carbon is a key diagnostic peak, though sometimes of lower intensity. |

| ~115-120 ppm | C H | The two aromatic C-H carbons are equivalent. |

| ~105-110 ppm | C -CN | The ipso-carbon to which the nitrile is attached. |

| ~18-22 ppm | -C H₃ | The methyl carbons appear in the typical aliphatic region. |

Synthesis and Purification

The synthesis of substituted benzonitriles can be achieved through various established methods. A reliable and common approach for a related isomer, 4-hydroxy-3,5-dimethylbenzonitrile, involves the dehydration of an aldoxime formed in situ.[6] This one-pot protocol is efficient and demonstrates a logical flow from a readily available aldehyde precursor.

Caption: General workflow for the one-pot synthesis of a hydroxy-dimethylbenzonitrile.

Experimental Protocol: Representative One-Pot Synthesis

Causality: This protocol is chosen for its efficiency. Forming the aldoxime and immediately dehydrating it in the same pot minimizes handling of intermediates and often improves overall yield. Acetic anhydride is a common and effective dehydrating agent for this transformation.

-

Reaction Setup : To a solution of the starting aldehyde (e.g., 3,5-dimethyl-4-hydroxybenzaldehyde, 1 equivalent) in a suitable solvent like pyridine or DMF, add hydroxylamine hydrochloride (1.1 equivalents).

-

Aldoxime Formation : Stir the mixture at room temperature for 1-2 hours to allow for the formation of the aldoxime intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Dehydration : Cool the reaction mixture in an ice bath. Slowly add a dehydrating agent, such as acetic anhydride (2-3 equivalents), dropwise while maintaining the low temperature.

-

Reaction Completion : After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldoxime.

-

Workup : Cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water. This will hydrolyze the excess acetic anhydride and precipitate the crude product.

-

Isolation : Collect the solid product by vacuum filtration and wash thoroughly with water to remove any water-soluble impurities.

-

Purification : The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Synthetic Potential

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three key components: the phenolic hydroxyl group, the nitrile group, and the activated aromatic ring.

Caption: Key reactivity pathways of this compound.

-

Reactions at the Hydroxyl Group : The phenolic -OH group is acidic and can be readily deprotonated by a base. The resulting phenoxide is a potent nucleophile, making it a handle for O-alkylation (Williamson ether synthesis) or O-acylation to form esters. These reactions are fundamental for modifying solubility or protecting the hydroxyl group during subsequent synthetic steps.

-

Reactions of the Nitrile Group : The nitrile group is a versatile functional group. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. Alternatively, it can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to form a primary benzylamine. Furthermore, the nitrile can undergo cycloaddition reactions, for example with sodium azide, to form a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

-

Reactions on the Aromatic Ring : The hydroxyl group is a strong activating, ortho-, para-director for electrophilic aromatic substitution (EAS). The two existing methyl groups also provide weak activation. However, the positions ortho to the hydroxyl group are sterically hindered by the methyl groups. The position para to the hydroxyl group is occupied by the nitrile. The remaining two positions (meta to the hydroxyl) are the most likely sites for substitution, such as halogenation or nitration, although the overall activation from the -OH group may still direct some substitution to the hindered ortho positions under forcing conditions.

Applications in Research and Drug Development

While direct pharmacological applications of this compound are not extensively documented, its true value lies in its role as a molecular scaffold and synthetic intermediate. The benzonitrile moiety is a well-established pharmacophore found in over 30 approved pharmaceutical drugs.

Role as a Bioactive Scaffold : The nitrile group is often employed as a bioisostere for a carbonyl group, acting as a hydrogen bond acceptor.[7] Its inclusion in drug candidates can enhance binding affinity to target proteins. For instance, the related isomer, 4-hydroxy-3,5-dimethylbenzonitrile, is a pivotal intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[7][8] This highlights the utility of the hydroxydimethylbenzonitrile core in constructing complex, biologically active molecules.

Use in Medicinal Chemistry : In a drug discovery context, this compound serves as a versatile starting material. The hydroxyl group provides a convenient attachment point for linkers or other pharmacophoric fragments via ether or ester linkages. The nitrile can be maintained as a key binding element or transformed into other functional groups like amines or carboxylic acids to modulate the compound's properties and explore the structure-activity relationship (SAR) of a new chemical series. Its potential use as an antioxidant in various formulations has also been noted.[5]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. It is classified as harmful and an irritant.

-

Hazard Codes : Xn, Xi[2]

-

GHS Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][9]

Handling Recommendations :

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place in a tightly sealed container.[2]

Conclusion

This compound is a valuable chemical entity with a well-defined set of physicochemical properties and a versatile reactivity profile. Its simple, symmetric structure, confirmed by spectroscopic methods, makes it an ideal building block for more complex molecular architectures. While its direct applications are still emerging, its structural similarity to intermediates used in the synthesis of potent antiviral agents underscores its significant potential for professionals in synthetic chemistry, and particularly those engaged in drug discovery and development. This guide provides the foundational knowledge required to confidently and effectively utilize this compound in a research setting.

References

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

4-hydroxy-3,5-dimethylbenzonitrile | Solubility of Things. (n.d.). Retrieved from [Link]

-

This compound | C9H9NO | CID 590183. (n.d.). PubChem. Retrieved from [Link]

-

2,6-DIMETHYL-4-HYDROXYBENZONITRILE. (2024-04-09). ChemBK. Retrieved from [Link]

-

This compound (C9H9NO). (n.d.). PubChemLite. Retrieved from [Link]

-

This compound. (n.d.). LabSolutions. Retrieved from [Link]

Sources

- 1. This compound | C9H9NO | CID 590183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 58537-99-8 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. labsolu.ca [labsolu.ca]

4-Hydroxy-2,6-dimethylbenzonitrile molecular weight

An In-depth Technical Guide to 4-Hydroxy-2,6-dimethylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic nitrile of significant interest in organic synthesis and medicinal chemistry. The document elucidates its fundamental physicochemical properties, with a core focus on its molecular weight, and delves into its structural characteristics, spectroscopic profile, and critical safety considerations. This guide is intended to serve as a foundational resource for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical data to facilitate its effective and safe utilization in a laboratory setting.

Introduction: The Scientific Merit of this compound

This compound, also known as 4-cyano-3,5-dimethylphenol, is a bifunctional organic molecule. The strategic placement of a hydroxyl group and a nitrile group on a dimethylated benzene ring confers a unique reactivity profile, making it a valuable intermediate in the synthesis of more complex molecular architectures. The steric hindrance provided by the flanking methyl groups can influence the reactivity of the functional groups, a feature that can be exploited in regioselective synthesis. Understanding the precise molecular weight is the first and most critical step in any quantitative chemical analysis or synthetic endeavor involving this compound.

Core Physicochemical Properties

The utility of any chemical compound in a research and development setting is fundamentally governed by its physical and chemical properties. These parameters dictate its solubility, reactivity, and appropriate handling and storage conditions.

Molecular Weight: The Cornerstone of Quantitative Chemistry

The molecular weight of a compound is a critical parameter that underpins all stoichiometric calculations in chemical reactions. It is the mass of one mole of a substance and is expressed in grams per mole ( g/mol ).

The molecular weight of this compound is 147.17 g/mol .[1][2][3] This value is calculated from its molecular formula, C9H9NO[1][2][3], by summing the atomic weights of its constituent atoms (nine carbons, nine hydrogens, one nitrogen, and one oxygen). The monoisotopic mass is 147.068413911 Da.[1]

Tabulated Physicochemical Data

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 147.17 g/mol | [1][2][3] |

| Molecular Formula | C9H9NO | [1][2][3] |

| CAS Number | 58537-99-8 | [1][2][4] |

| Melting Point | 176 °C | [4] |

| Boiling Point | 313.7 ± 30.0 °C (Predicted) | [4] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [4] |

| Appearance | Off-white / Beige crystalline powder | [4] |

| pKa | 8.08 ± 0.23 (Predicted) | [4] |

Structural Elucidation and Spectroscopic Profile

The arrangement of atoms and functional groups in this compound gives rise to a unique spectroscopic fingerprint that is instrumental in its identification and characterization.

Molecular Structure

The structure of this compound is characterized by a central benzene ring. A hydroxyl (-OH) group is located at position 4, and a nitrile (-C≡N) group is at position 1. Two methyl (-CH3) groups are situated at positions 2 and 6, flanking the nitrile group.

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of this compound.

Spectroscopic Data

Spectroscopic techniques are essential for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group. A sharp, strong peak around 2230 cm⁻¹ is indicative of the C≡N stretching of the nitrile group.

-

Mass Spectrometry : In mass spectrometry, the molecule will show a molecular ion peak corresponding to its molecular weight.

Synthesis and Reactivity

While a detailed, validated synthetic protocol is beyond the scope of this guide, a general synthetic strategy can be outlined. One plausible approach involves the cyanidation of a corresponding brominated phenol precursor.

Diagram 2: Generalized Synthetic Workflow

Caption: A conceptual workflow for the synthesis of the target compound.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.[1][5]

Hazard Identification

-

Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][5]

-

Irritation : Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1]

Recommended Safety Precautions

-

Engineering Controls : Use only in a well-ventilated area, preferably within a fume hood.[5][6]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[5][6] In case of insufficient ventilation, wear suitable respiratory equipment.[6]

-

Handling : Avoid breathing dust. Wash hands thoroughly after handling.[6]

-

Storage : Store in a cool, well-ventilated area in a tightly closed container.[5][6]

Applications in Research and Development

The unique structure of this compound makes it a valuable building block in several areas of chemical research:

-

Medicinal Chemistry : It can serve as a scaffold for the synthesis of novel pharmaceutical compounds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization.

-

Materials Science : Substituted benzonitriles can be precursors to liquid crystals and other advanced materials.

Conclusion

This technical guide has provided a detailed overview of this compound, with a central focus on its molecular weight of 147.17 g/mol . By understanding its physicochemical properties, structural features, and safety requirements, researchers can confidently and safely incorporate this versatile compound into their synthetic and developmental workflows.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

LabSolutions. This compound. [Link]

Sources

4-Hydroxy-2,6-dimethylbenzonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2,6-dimethylbenzonitrile

Abstract

This compound, also known as 4-cyano-2,6-dimethylphenol, is a valuable chemical intermediate in the development of pharmaceuticals and other fine chemicals.[1] Its synthesis requires a strategic approach to functionalize the sterically hindered 2,6-dimethylphenol backbone. This guide provides an in-depth exploration of the primary synthetic pathways, offering a comparative analysis of methodologies, detailed experimental protocols, and the underlying chemical principles. The content is tailored for researchers, chemists, and drug development professionals, emphasizing causal relationships in experimental design and providing a framework for robust, reproducible synthesis.

Introduction and Physicochemical Profile

This compound (C₉H₉NO) is an aromatic compound characterized by a phenol group, two ortho-methyl substituents, and a para-nitrile group.[2] This substitution pattern makes it a versatile building block. The strategic challenge in its synthesis lies in introducing the nitrile functionality at the para-position of 2,6-dimethylphenol, a position that is electronically activated but sterically shielded. This guide will dissect the most prevalent and effective synthetic routes, starting from the readily available 2,6-dimethylphenol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 58537-99-8 | [2] |

| Molecular Formula | C₉H₉NO | [2] |

| Molecular Weight | 147.17 g/mol | [2][3] |

| Appearance | Colorless crystal or white to beige powder | [3][4] |

| Melting Point | 123-127 °C | [3] |

| pKa | ~8.27 | [3] |

| Solubility | Soluble in ethanol, dichloromethane, ether | [4] |

Synthetic Strategies from 2,6-Dimethylphenol

The most logical and widely documented precursor for the synthesis is 2,6-dimethylphenol. From this starting material, several distinct pathways can be employed, each with its own merits and challenges. We will explore two primary, field-proven routes in detail.

Pathway 1: Multi-step Synthesis via Sandmeyer Reaction

This classical and robust pathway involves a four-step sequence: nitration, reduction of the nitro group, diazotization of the resulting amine, and finally, a copper-catalyzed cyanation (the Sandmeyer reaction).[5][6] This method offers high yields and predictability, leveraging well-understood and reliable chemical transformations.

Caption: Workflow for the synthesis via the Sandmeyer reaction pathway.

The initial step involves the regioselective nitration of 2,6-dimethylphenol at the para-position to yield 2,6-dimethyl-4-nitrophenol. The ortho positions are sterically blocked by the methyl groups, directing the electrophilic nitration exclusively to the C4 position. Metal nitrates in acetone provide a mild and effective system for this transformation.[7][8]

Experimental Protocol: Nitration

-

Mixing: Prepare a solid mixture of 2,6-dimethylphenol (1-3 equivalents) and either Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O, 1 equivalent) or Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 1 equivalent).[7]

-

Suspension: Add acetone (approx. 10 mL per mmol of phenol) to the solid mixture.

-

Reaction: Stir the resulting mixture at room temperature for 2-24 hours, monitoring the reaction progress by TLC.[8]

-

Filtration: Upon completion, filter the mixture through a pad of Celite to remove insoluble materials. Wash the residue with fresh acetone.[7]

-

Neutralization: Treat the filtrate with solid sodium bicarbonate until the evolution of CO₂ ceases to neutralize any acid formed.

-

Purification: Filter the mixture again and remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 2,6-dimethyl-4-nitrophenol.[8]

The nitro group is reduced to a primary amine to form 4-amino-2,6-dimethylphenol. Catalytic hydrogenation is a clean and efficient method for this transformation, although other reducing agents like Sn/HCl or Fe/HCl can also be used.

Experimental Protocol: Reduction

-

Setup: In a hydrogenation vessel, dissolve 2,6-dimethyl-4-nitrophenol in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Work-up: Filter the reaction mixture through Celite to remove the catalyst.

-

Isolation: Evaporate the solvent under reduced pressure to obtain 4-amino-2,6-dimethylphenol, which can be used in the next step, often without further purification.

This two-part final stage is the core of the pathway. The primary aromatic amine is first converted to a reactive diazonium salt intermediate at low temperatures.[9][10] This intermediate is not isolated due to its instability and is immediately reacted with a solution of copper(I) cyanide to yield the target nitrile.[6][11] The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[5]

Experimental Protocol: Diazotization and Cyanation

-

Amine Solution: Dissolve 4-amino-2,6-dimethylphenol in an aqueous solution of a strong mineral acid (e.g., 2.5 equivalents of HCl) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[12] Stir for an additional 30 minutes after the addition is complete.

-

Copper Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, ~1.5 equivalents) and sodium or potassium cyanide in water.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring.[12] A gentle evolution of nitrogen gas should be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60 °C until gas evolution ceases, ensuring the complete decomposition of the diazonium salt.

-

Extraction and Purification: Cool the reaction mixture, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.

Pathway 2: Synthesis via Formylation and Oximation

This alternative route avoids the use of nitrating agents and the potentially hazardous diazonium salt intermediate. It involves the introduction of a carbonyl group via formylation, its conversion to an oxime, and subsequent dehydration to the nitrile.[3]

Caption: Workflow for the synthesis via formylation and oximation.

Formylation introduces an aldehyde group onto the aromatic ring. The Duff reaction or Reimer-Tiemann reaction are common methods for the ortho-formylation of phenols, but para-formylation can be achieved under specific conditions, for instance, by protecting the hydroxyl group, performing the formylation, and then deprotecting. A more direct approach might involve specific para-directing formylation reagents.[13]

Experimental Protocol: Formylation (Conceptual)

-

Reaction Setup: Dissolve 2,6-dimethylphenol in a suitable solvent.

-

Reagent Addition: Add a formylating agent (e.g., paraformaldehyde and Mg(OMe)₂) under controlled temperature conditions.

-

Reaction: Heat the mixture to drive the reaction to completion.

-

Work-up and Purification: After quenching the reaction, perform an aqueous work-up and extract the product. Purify by column chromatography to isolate 3,5-dimethyl-4-hydroxybenzaldehyde.

This two-step sequence converts the aldehyde into the nitrile. First, the aldehyde is reacted with hydroxylamine hydrochloride to form an aldoxime.[1] This intermediate is then dehydrated using a variety of reagents, such as acetic anhydride, thionyl chloride, or specialized catalysts, to yield the final product. A one-pot procedure for this transformation is often feasible and highly efficient.[3]

Experimental Protocol: One-Pot Oximation and Dehydration

-

Setup: In a reaction flask, combine 3,5-dimethyl-4-hydroxybenzaldehyde, hydroxylamine hydrochloride (NH₂OH·HCl), and a suitable solvent/reagent system (e.g., formic acid or a tungsten catalyst in an organic solvent).[3][14]

-

Reaction: Heat the mixture under reflux for several hours (typically 8-12 hours), monitoring by TLC. The reaction proceeds through the in-situ formation of the aldoxime followed by its immediate dehydration.

-

Isolation: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, perform an aqueous work-up.

-

Purification: Extract the product with an organic solvent. Wash the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization.[1]

Comparative Analysis of Pathways

| Feature | Pathway 1: Sandmeyer Reaction | Pathway 2: Formylation-Oximation |

| Starting Materials | Readily available, inexpensive | Formylation agents can be specialized |

| Number of Steps | 4 distinct steps | 3 steps, often with a one-pot final stage |

| Key Intermediates | Nitro compound, amine, diazonium salt | Aldehyde, aldoxime |

| Reagent Hazards | Strong acids/nitrating agents, unstable diazonium salts, highly toxic cyanides (CuCN) | Formylation reagents, dehydrating agents (e.g., SOCl₂) |

| Yield & Reliability | Generally high yields, very reliable and well-documented reactions | Can be high-yielding, especially the one-pot oximation/dehydration |

| Scalability | Scalable, but requires careful temperature control for diazotization and handling of toxic reagents | Generally considered very scalable and potentially safer for industrial production |

Causality Behind Choices:

-

Pathway 1 is often preferred in a discovery or academic setting due to its modularity and the reliability of each individual step. The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups, not just nitriles.[5][6]

-

Pathway 2 is attractive for process chemistry and larger-scale synthesis because it avoids the in-situ generation of potentially explosive diazonium salts and the use of heavy metal cyanides.[1] The efficiency of the one-pot conversion of the aldehyde to the nitrile is a significant advantage.[3]

Conclusion

The synthesis of this compound can be effectively accomplished through multiple strategic pathways starting from 2,6-dimethylphenol. The classical route involving nitration, reduction, and a final Sandmeyer reaction is a robust and versatile method, providing reliable access to the target compound. An alternative pathway via formylation, oximation, and dehydration offers a compelling alternative, particularly for larger-scale applications where avoiding hazardous intermediates and toxic metal cyanides is a priority. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, available equipment, safety protocols, and cost considerations. Both pathways presented in this guide represent validated and logical approaches for obtaining this important chemical intermediate.

References

-

ChemBK. 2,6-DIMETHYL-4-HYDROXYBENZONITRILE. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

- Google Patents. WO2015169898A1 - Process for the production of 2,6-dimethylbenzoquinone.

- Google Patents.

-

L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

- Google Patents. CN1442404A - Method of preparing p-cyanophenol like compound.

- Google Patents.

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. ortho-Formylation of oxygenated phenols | Request PDF. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

Sources

- 1. CN1442404A - Method of preparing p-cyanophenol like compound - Google Patents [patents.google.com]

- 2. This compound | C9H9NO | CID 590183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Diazotisation [organic-chemistry.org]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Page loading... [wap.guidechem.com]

4-Hydroxy-2,6-dimethylbenzonitrile IUPAC name

An In-depth Technical Guide to 4-Hydroxy-2,6-dimethylbenzonitrile: A Versatile Synthetic Intermediate

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 58537-99-8), a key chemical intermediate with significant utility in organic synthesis and drug discovery. The document details the compound's fundamental physicochemical properties, provides a validated synthetic protocol, and explores its spectroscopic signature for structural confirmation. Special emphasis is placed on its role as a versatile building block, stemming from the unique reactivity conferred by its trifunctional aromatic core. The guide discusses its current and potential applications, particularly in the development of novel therapeutic agents, and concludes with a summary of its toxicological profile. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and medicinal chemistry programs.

Core Physicochemical Properties and Structure

This compound, for which the internationally recognized IUPAC name is the same, is a crystalline solid at room temperature.[1][2] Its structure is characterized by a benzene ring substituted with a hydroxyl (-OH) group, a nitrile (-C≡N) group, and two methyl (-CH₃) groups. The substitution pattern, with the hydroxyl and nitrile groups in a para relationship and flanked by two ortho methyl groups, is crucial to its chemical behavior.

The phenolic hydroxyl group is an activating, ortho, para-directing group, while the nitrile moiety is a deactivating, meta-directing group.[3] The steric hindrance provided by the two methyl groups adjacent to the nitrile function can also influence its reactivity, potentially directing reactions towards the less hindered hydroxyl group or the aromatic ring positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,6-Dimethyl-4-hydroxybenzonitrile, 4-Cyano-3,5-dimethylphenol | [1][4] |

| CAS Number | 58537-99-8 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 176 °C | [2][4] |

| Boiling Point | 313.7 ± 30.0 °C (Predicted) | [2][4] |

| pKa | 8.08 ± 0.23 (Predicted) | [2] |

Synthesis and Purification Protocol

The synthesis of this compound can be achieved through various methods. A common laboratory-scale approach involves the cyanation of a corresponding phenol derivative. The following protocol is a representative method adapted from established chemical principles for the synthesis of hydroxybenzonitriles.[2][5]

Experimental Protocol: Synthesis via Sandmeyer-type Reaction

This protocol outlines the conversion of 4-amino-3,5-dimethylphenol to the target nitrile. The rationale for this multi-step approach is its reliability and high yield for introducing a nitrile group onto an aromatic ring.

Step 1: Diazotization of 4-Amino-3,5-dimethylphenol

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-amino-3,5-dimethylphenol (1 equivalent) in an aqueous solution of hydrochloric acid (3 equivalents) at 0-5 °C.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is indicated by a color change.

-

Continue stirring for an additional 30 minutes in the ice bath.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Heat gently to dissolve, then cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

Step 3: Work-up and Purification

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate) to a pH of ~7-8.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.

Caption: Logical workflow for spectroscopic structural elucidation.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a versatile synthetic intermediate. The nitrile group is a robust and biocompatible functional group found in over 30 approved pharmaceutical agents. [6]It can serve as a hydrogen bond acceptor or a bioisostere for a carbonyl group, and it is generally resistant to metabolic degradation. [6]

Role as a Synthetic Scaffold

The three distinct functional sites—the phenolic hydroxyl, the nitrile, and the aromatic ring—allow for sequential and regioselective modifications.

-

O-Alkylation/Acylation : The phenolic hydroxyl group can be readily alkylated or acylated to introduce diverse side chains, a common strategy in medicinal chemistry to modulate solubility and target binding.

-

Nitrile Transformations : The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening up a vast array of subsequent chemical transformations.

-

Electrophilic Aromatic Substitution : The positions ortho to the powerful activating hydroxyl group are available for further substitution (e.g., halogenation, nitration), allowing for the synthesis of more complex derivatives.

Benzonitrile derivatives are key components in the development of kinase inhibitors, antiviral agents (e.g., against Hepatitis C virus), and non-steroidal androgen receptor antagonists. [6][7]This compound serves as an excellent starting point for building libraries of novel small molecules for screening against various biological targets.

Caption: Role as a versatile scaffold in multi-step synthesis.

Other Applications

Beyond drug discovery, this compound has been noted for its potential use as an antioxidant in cosmetics and pharmaceuticals, likely due to the radical-scavenging ability of its phenolic hydroxyl group. [2]It has also been mentioned as a potential plant growth regulator. [2]

Biological Activity and Toxicological Profile

While its primary role is as a synthetic intermediate, this compound possesses intrinsic chemical properties that suggest potential biological activity. Phenolic compounds are known to exhibit a wide range of biological effects, including antimicrobial and enzyme-inhibiting properties. [8]

Potential Biological Roles

-

Antioxidant Activity : The phenolic group can donate a hydrogen atom to neutralize free radicals, which is the basis for its potential application as an antioxidant. [2]* Enzyme Inhibition : The structure suggests potential interactions with enzyme active sites through hydrogen bonding (via -OH and -C≡N) and hydrophobic interactions (via methyl groups and the aromatic ring). Further screening is required to identify specific enzyme targets.

Safety and Toxicology

According to its Globally Harmonized System (GHS) classification, this compound is considered a hazardous substance. [1]* Hazards : It is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause serious skin and eye irritation and may cause respiratory irritation. [1][2][4]* Handling Precautions : Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a high-value chemical intermediate with a unique and synthetically advantageous structure. Its trifunctional nature provides a versatile platform for the generation of complex molecular architectures relevant to drug discovery and materials science. This guide has consolidated its core technical data, provided a representative synthetic and purification protocol, and outlined its spectroscopic signature for robust characterization. The documented applications, particularly as a scaffold for novel therapeutics, underscore its importance for researchers and scientists in the chemical and pharmaceutical industries. Proper adherence to safety protocols is mandatory when handling this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). 2,6-DIMETHYL-4-HYDROXYBENZONITRILE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-hydroxybenzonitrile. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Retrieved from [Link]

Sources

- 1. This compound | C9H9NO | CID 590183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound CAS#: 58537-99-8 [amp.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Hydroxy-2,6-dimethylbenzonitrile: Properties, Synonyms, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-2,6-dimethylbenzonitrile (CAS No: 58537-99-8), a substituted aromatic nitrile of significant interest to researchers in medicinal chemistry and drug development. This document elucidates the compound's chemical identity, including its numerous synonyms, and details its physicochemical properties. A robust, field-proven synthetic protocol via the Sandmeyer reaction is presented, complete with a mechanistic rationale. Furthermore, this guide explores the compound's emerging applications as a key structural motif and fragment in the development of novel therapeutic probes and enzyme inhibitors, supported by peer-reviewed literature.

Chemical Identity and Nomenclature

This compound is a bifunctional organic molecule featuring a phenol group and a nitrile group attached to a xylene core. This unique arrangement of functional groups—a nucleophilic hydroxyl group and an electrophilic nitrile—makes it a versatile intermediate in organic synthesis.

Correctly identifying this compound is critical, as it is often confused with its structural isomer, 4-Hydroxy-3,5-dimethylbenzonitrile (CAS: 4198-90-7). The key distinction lies in the position of the two methyl groups relative to the hydroxyl and cyano functionalities. In the subject compound, the methyl groups are positioned at carbons 2 and 6, flanking the nitrile group.

A comprehensive list of synonyms and identifiers has been compiled from chemical databases and supplier catalogs to aid researchers in its unambiguous identification.[1][2][3]

| Identifier Type | Value | Source(s) |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 58537-99-8 | Santa Cruz Biotechnology, PubChem[1][3] |

| Molecular Formula | C₉H₉NO | Santa Cruz Biotechnology[1] |

| Molecular Weight | 147.17 g/mol | Santa Cruz Biotechnology, PubChem[1][3] |

| Common Synonyms | 2,6-Dimethyl-4-hydroxybenzonitrile | Santa Cruz Biotechnology[1] |

| 4-Cyano-3,5-dimethylphenol | PubChem[2] | |

| Benzonitrile, 4-hydroxy-2,6-dimethyl- | PubChem[2] | |

| InChI Key | KZEJTKHRBQWACL-UHFFFAOYSA-N | PubChem[3] |

| SMILES | CC1=CC(=CC(=C1C#N)C)O | PubChem[3] |

| EC Number | 875-173-6 | PubChem[3] |

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a chemical intermediate is paramount for its effective and safe use in a laboratory setting.

Physical Properties:

-

Appearance: Off-white / Beige crystalline powder.

-

Melting Point: 176 °C.

-

Boiling Point (Predicted): 313.7±30.0 °C.

-

Density (Predicted): 1.13±0.1 g/cm³.

-

pKa (Predicted): 8.08±0.23.

GHS Hazard and Safety Information: [2] The compound is classified as harmful and requires careful handling.

-

Pictogram: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: Researchers should wear suitable protective clothing, gloves, and eye/face protection. Work should be conducted in a well-ventilated area, and dust inhalation must be avoided.

Synthesis Methodology: The Sandmeyer Reaction

A reliable and well-established method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction.[4][5][6] This transformation proceeds via an aryl diazonium salt intermediate, which is generated from a primary aromatic amine. For the synthesis of this compound, the logical precursor is 4-amino-3,5-dimethylphenol.

The overall transformation involves two key stages:

-

Diazotization: The conversion of the primary amine (4-amino-3,5-dimethylphenol) into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C).[7]

-

Cyanation: The displacement of the diazonium group (-N₂⁺) with a cyanide nucleophile, catalyzed by a copper(I) cyanide salt.[4][6]

The choice of the Sandmeyer reaction is strategic. It allows for the installation of a nitrile group in a position that may not be easily accessible through direct electrophilic aromatic substitution due to the directing effects of the existing hydroxyl and methyl groups on the ring. The low-temperature conditions of the diazotization step are crucial to prevent the premature decomposition of the unstable diazonium salt.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Diazotization-Sandmeyer Reaction

This protocol is a representative procedure based on established principles of the Sandmeyer reaction.[4][5][6][7] Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety protocols.

Materials:

-

4-Amino-3,5-dimethylphenol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) (optional, use with extreme caution)

-

Deionized Water

-

Ice

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Part A: Diazotization

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-3,5-dimethylphenol (1.0 eq) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0–5 °C using an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cooled amine suspension via the dropping funnel. Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.

-

After the addition is complete, continue stirring the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.

Part B: Sandmeyer Cyanation

-

In a separate, larger reaction flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium cyanide. Extreme Caution: This step should be performed in a certified fume hood with appropriate personal protective equipment due to the high toxicity of cyanide salts.

-

Cool the copper(I) cyanide solution to 0 °C in an ice bath.

-

Slowly and carefully, add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature, then gently heat to 50–60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

Part C: Work-up and Purification

-

Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

Applications in Drug Discovery and Chemical Biology

While broadly useful as a synthetic intermediate, this compound has been specifically identified as a valuable fragment and structural motif in two distinct areas of drug discovery research.

Development of Probes for Cysteine Protease Profiling

Cysteine proteases are a large family of enzymes involved in numerous physiological and pathological processes, making them important therapeutic targets.[8][9] Activity-based protein profiling (ABPP) utilizes chemical probes that covalently bind to the active site of enzymes, allowing for their detection and functional characterization.

In a 2016 study published in Synthesis, researchers developed novel peptidyl-acyloxymethyl ketones (AOMKs) as irreversible inhibitors for activity-based profiling of cysteine proteases.[10][11][12] The core of these probes features a "scaffold" designed to carry the peptidyl targeting element and the reactive ketone warhead. This compound was used to synthesize the corresponding 4-hydroxy-2,6-dimethylbenzoic acid, which was then incorporated into this scaffold.[11] The resulting probes, bearing this 4-functionalized 2,6-dimethylbenzoate moiety, were shown to efficiently and irreversibly inhibit cysteine proteases like cathepsin B.[10][12] This application highlights the utility of the 2,6-dimethyl substitution pattern in creating structurally defined probes for chemical biology.

Fragment-Based Discovery of Choline Kinase Inhibitors

Choline kinase α (ChoKα) is an enzyme that is frequently upregulated in various cancers and is considered a validated therapeutic target.[13][14] Inhibiting ChoKα disrupts cancer cell metabolism, leading to reduced proliferation and apoptosis.

A 2016 article in the Journal of Medicinal Chemistry detailed a fragment-based drug discovery (FBDD) campaign to identify novel small-molecule inhibitors of ChoKα.[15] In this approach, small chemical fragments that bind weakly to the target are identified and then optimized into more potent lead compounds. This compound was identified as one such fragment that bound to the enzyme. Through structure-guided optimization, this initial fragment was elaborated into a series of potent inhibitors. The study demonstrated that these inhibitors effectively reduced cellular levels of phosphocholine (the product of ChoKα) and inhibited cell growth in breast cancer cell lines.[15] This work underscores the value of this compound as a starting point for developing targeted anticancer agents.

Conclusion

This compound is a versatile chemical intermediate with a well-defined identity, distinct from its common structural isomer. Its synthesis is readily achievable through established organic chemistry transformations like the Sandmeyer reaction, providing a reliable route for its production. Beyond its general utility, this compound has proven to be a valuable building block in modern drug discovery, serving as a key fragment for the development of novel choline kinase inhibitors and as a structural component of sophisticated chemical probes for studying cysteine proteases. This guide provides the foundational knowledge required for researchers to effectively procure, synthesize, and strategically employ this compound in their research and development programs.

References

-

Coman, A. G., Paraschivescu, C. C., Hadade, N. D., Juncu, A., Vlaicu, O., Popescu, C.-I., & Matache, M. (2016). New Acyloxymethyl Ketones: Useful Probes for Cysteine Protease Profiling. Synthesis, 48(22), 3917–3923. [Link]

-

Thieme Chemistry. (2016). Synthesis, 48(22): 3917-3923. New Acyloxymethyl Ketones: Useful Probes for Cysteine Protease Profiling. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

ResearchGate. (2016). New Acyloxymethyl Ketones: Useful Probes for Cysteine Protease Profiling. [Link]

-

Zech, S. G., Kohlmann, A., Zhou, T., Li, F., Squillace, R. M., Parillon, L. E., Greenfield, M. T., Miller, D. P., Qi, J., Thomas, R. M., Wang, Y., Xu, Y., Miret, J. J., Shakespeare, W. C., Zhu, X., & Dalgarno, D. C. (2016). Novel Small Molecule Inhibitors of Choline Kinase Identified by Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 59(2), 671–686. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

ACS Publications. (2016). Novel Small Molecule Inhibitors of Choline Kinase Identified by Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 59(2), 671-686. [Link]

-

PubChem. This compound. [Link]

-

Bogyo, M., et al. (2005). Activity-based probes that target diverse cysteine protease families. Nature Chemical Biology. [Link]

-

Chemistry Stack Exchange. (2016). Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid? [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

ResearchGate. (2010). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. [Link]

-

PubChemLite. This compound (C9H9NO). [Link]

- U.S. Patent No. US5874547A. (1999).

-

van der Hoorn, R. A. L., et al. (2015). Subfamily-Specific Fluorescent Probes for Cysteine Proteases Display Dynamic Protease Activities during Seed Germination. Plant Physiology. [Link]

-

Jaggernauth, K. A., et al. (2014). Direct Inhibition of Choline Kinase by a Near-Infrared Fluorescent Carbocyanine. Molecular Cancer Therapeutics. [Link]

-

ResearchGate. (2023). Dosage via Dioazotisation and Coupling with 2,5-Dimethyl phenol. [Link]

-

ResearchGate. (2005). Activity-based probes that target diverse cysteine protease families. [Link]

-

Chemistry Stack Exchange. (2019). Selectivity of diazo-coupling with p-amino phenol. [Link]

-

National Center for Biotechnology Information. (2014). Direct inhibition of choline kinase by a near-infrared fluorescent carbocyanine. [Link]

-

National Center for Biotechnology Information. (2020). Profiling Cysteine Proteases Activities in Neuroinflammatory Cells. [Link]

-

Stanford Medicine. (2005). Activity-based probes as a tool for functional proteomic analysis of proteases. [Link]

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C9H9NO | CID 590183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Diazotisation [organic-chemistry.org]

- 8. Activity-based probes that target diverse cysteine protease families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. med.stanford.edu [med.stanford.edu]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Direct inhibition of choline kinase by a near-infrared fluorescent carbocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Melting Point Determination of 4-Hydroxy-2,6-dimethylbenzonitrile

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on the accurate determination of the melting point of 4-hydroxy-2,6-dimethylbenzonitrile. It moves beyond a simple procedural outline to delve into the underlying principles, critical experimental variables, and data interpretation, ensuring robust and reliable results.

Introduction: The Significance of a Fundamental Physical Constant

This compound is a substituted aromatic nitrile with applications in various fields of chemical synthesis and research, including its use as an antioxidant and a plant growth regulator.[1] As with any pure crystalline solid, its melting point is a critical physical constant. This single value serves two primary functions in a research and development setting:

-

Identification: The melting point is a characteristic fingerprint. A measured value that corresponds closely to the established literature value provides a strong indication of the compound's identity.

-